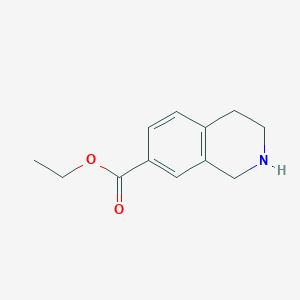![molecular formula C10H6F6O B13532622 (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13532622.png)
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is a chemical compound characterized by the presence of an oxirane ring and two trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane typically involves the reaction of a suitable precursor with an oxidizing agent. One common method is the epoxidation of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]ethene using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for precise control over reaction parameters, leading to improved yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols.
Scientific Research Applications
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of (2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane involves its ability to interact with various molecular targets through its oxirane ring and trifluoromethyl groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]ethene: A precursor to the oxirane compound, used in similar applications.
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]thiourea: A related compound with applications in catalysis and organic synthesis.
3,5-bis(trifluoromethyl)benzyl modified triazine-based compounds: Used in advanced materials and battery technology.
Uniqueness
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane is unique due to its combination of an oxirane ring and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H6F6O |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
(2R)-2-[3,5-bis(trifluoromethyl)phenyl]oxirane |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)6-1-5(8-4-17-8)2-7(3-6)10(14,15)16/h1-3,8H,4H2/t8-/m0/s1 |
InChI Key |
PWWXYDYIZYOBEG-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C1C(O1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(Methylimino)-7l6-thia-1-azaspiro[4.5]decane 7-oxide](/img/structure/B13532544.png)

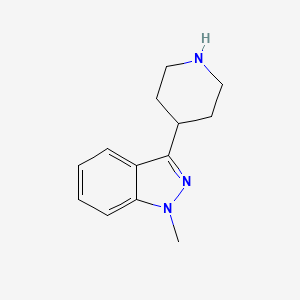
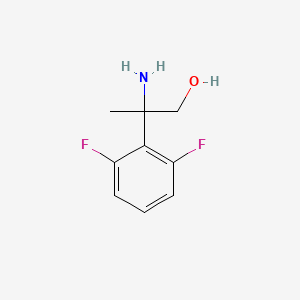
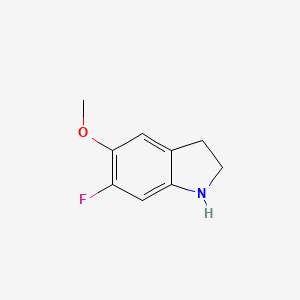

aminehydrochloride](/img/structure/B13532586.png)

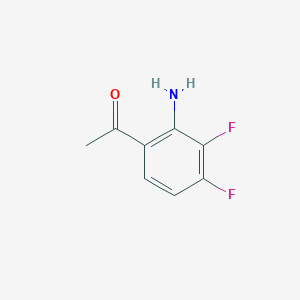
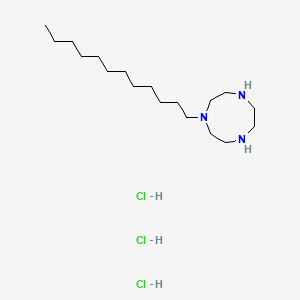
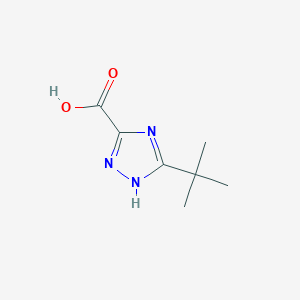
![2-[(1S)-1-aminoethyl]-1,3-oxazole-4-carboxylicacidhydrochloride](/img/structure/B13532615.png)
